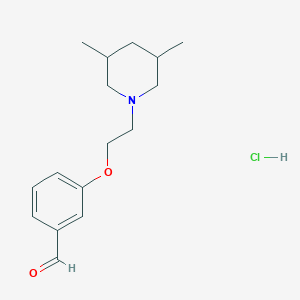![molecular formula C14H21Cl2NO B1426334 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219968-01-0](/img/structure/B1426334.png)
4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride (4-CBEP) is a derivative of piperidine, a cyclic organic compound containing a six-membered ring with five carbon atoms and one nitrogen atom. 4-CBEP is a synthetic compound that is used in a variety of scientific research applications, including drug synthesis and biochemical analysis. It is also used as a reagent in organic synthesis, as an intermediate in drug synthesis, and as a component of various pharmaceuticals.
Aplicaciones Científicas De Investigación
Cytotoxicity and Anticancer Potential
A study conducted by Dimmock et al. (1998) synthesized a series of compounds related to 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, focusing on their cytotoxicity towards murine P388 and L1210 cells as well as human tumors. The research found that certain piperidine derivatives exhibited significant cytotoxic activity, with compounds containing olefinic bonds showing greater potency. Specifically, one of the compounds demonstrated promising in vivo activity against colon cancers, highlighting the potential of these derivatives as anticancer agents. (Dimmock et al., 1998)
Antagonistic Properties
Bi (2015) synthesized a novel non-peptide CCR5 antagonist, utilizing a component structurally related to 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine. The synthesized compound demonstrated potential as a CCR5 antagonist, which is significant for therapeutic applications, particularly in the context of HIV-1 infection where CCR5 serves as a critical co-receptor. (Bi, 2015)
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) explored the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, revealing their potential for anti-acetylcholinesterase (anti-AChE) activity. The study identified derivatives that significantly inhibit AChE, a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. One particular derivative was found to be an extremely potent AChE inhibitor, suggesting potential therapeutic applications in conditions such as Alzheimer's disease. (Sugimoto et al., 1990)
Antioxidant and Antimicrobial Activities
Kumar et al. (2016) synthesized and characterized ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound structurally similar to this compound, and evaluated its antioxidant and antimicrobial properties. The compound showed promise in both categories, suggesting potential applications in the development of new antimicrobial and antioxidant agents. (Kumar et al., 2016)
Molecular and Crystal Structure Analysis
Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of several hydroxy derivatives of hydropyridine, including compounds related to this compound. The study provided insights into the conformational flexibility and hydrogen bonding patterns of these compounds, which is valuable for understanding their chemical behavior and potential applications in drug design. (Kuleshova & Khrustalev, 2000)
Propiedades
IUPAC Name |
4-[2-[(4-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c15-14-3-1-13(2-4-14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRXKHNXPVNAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1426256.png)


![(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1426263.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426264.png)

![1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1426266.png)




